L-838417
Übersicht
Beschreibung
L-838,417 ist eine Verbindung, die von Merck, Sharp and Dohme entwickelt wurde und hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Es handelt sich um ein anxiolytisches Medikament, das ähnliche Wirkungen wie Benzodiazepine hat, aber strukturell anders ist und somit als nicht-benzodiazepines Anxiolytikum eingestuft wird . Die Verbindung ist ein Subtyp-selektiver GABA A-positiver allosterischer Modulator und wirkt als partieller Agonist an den α2-, α3- und α5-Subtypen, während er als negativer allosterischer Modulator am α1-Subtyp wirkt .
Wirkmechanismus
Target of Action
L-838417, also known as 7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine, primarily targets the GABA_A receptors . It selectively binds to the α1, α2, α3, and α5 subunits of the GABA_A receptor . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a subtype-selective GABA_A positive allosteric modulator . It functions as a partial agonist at the α2, α3, and α5 subunits, but interestingly, it acts as a negative allosteric modulator at the α1 subtype . This unique interaction profile gives this compound its selective anxiolytic effects .
Biochemical Pathways
The compound’s action on GABA_A receptors affects the GABAergic neurotransmission pathway . By modulating the activity of these receptors, this compound can influence the flow of chloride ions across the neuronal cell membrane, thereby affecting the excitability of neurons .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rodents
Result of Action
This compound’s selective action on GABA_A receptor subtypes results in anxiolytic effects without significant sedative or amnestic effects . It has been shown to induce changes in sleep-wake states during the active phase, consistent with an increase in slow-wave sleep . Additionally, it has been associated with antinociceptive and anti-inflammatory activity in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the physiological state of the organism, such as the presence of stress or neuropathic pain . .
Biochemische Analyse
Biochemical Properties
L-838,417 is a subtype-selective GABA A positive allosteric modulator. It acts as a partial agonist at the α2, α3, and α5 subtypes of the GABA A receptor, while acting as a negative allosteric modulator at the α1 subtype. This selective binding profile allows L-838,417 to exert anxiolytic effects primarily through the α2 and α3 subtypes, with minimal sedative or amnestic effects, which are typically mediated by the α1 subtype . The compound interacts with the GABA A receptor, enhancing the inhibitory effects of GABA and thereby modulating neuronal excitability .
Cellular Effects
L-838,417 influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to produce anxiolytic effects in animal models without causing significant sedation . The compound’s selective action on the α2 and α3 subtypes of the GABA A receptor results in anxiolysis without the sedative effects commonly associated with benzodiazepines . Additionally, L-838,417 has been found to stabilize the Potassium Chloride Cotransporter 2 (KCC2) at neuronal membranes, potentiating its analgesic effects in neuropathic pain models .
Molecular Mechanism
At the molecular level, L-838,417 acts as a positive allosteric modulator of the GABA A receptor. By binding to specific subtypes of the receptor, it enhances the receptor’s response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s selective binding to the α2 and α3 subtypes is responsible for its anxiolytic effects, while its negative modulation of the α1 subtype minimizes sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-838,417 have been observed to vary over time. The compound exhibits a stable anxiolytic profile in both short-term and long-term studies . In animal models, L-838,417 has been shown to maintain its anxiolytic effects even after repeated administration, without significant tolerance development . Additionally, the compound’s stability and lack of significant degradation over time make it a reliable tool for research purposes .
Dosage Effects in Animal Models
The effects of L-838,417 vary with different dosages in animal models. At lower doses, the compound produces anxiolytic effects without significant sedation . At higher doses, some sedative effects may be observed, although these are less pronounced compared to traditional benzodiazepines . In neuropathic pain models, higher doses of L-838,417 have been shown to potentiate its analgesic effects, particularly when combined with stabilization of KCC2 .
Metabolic Pathways
L-838,417 is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The compound’s metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The specific enzymes involved in the metabolism of L-838,417 include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Within cells and tissues, L-838,417 is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues, including the brain . Additionally, L-838,417 interacts with specific transporters and binding proteins that influence its localization and accumulation within target tissues .
Subcellular Localization
L-838,417 is primarily localized to the synaptic and extrasynaptic regions of neurons, where it interacts with GABA A receptors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This precise localization is essential for its modulatory effects on GABAergic neurotransmission and its overall pharmacological profile .
Vorbereitungsmethoden
Die Synthese von L-838,417 und ähnlichen Verbindungen wurde 2005 im Journal of Medicinal Chemistry beschrieben . Der Syntheseweg beinhaltet die Bildung des Triazolopyridazin-Kerns, gefolgt von der Einführung der Difluorphenyl- und tert-Butylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsverfahren würden wahrscheinlich die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um die Reinheit und den Ertrag der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
L-838,417 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Reduktionsreaktionen. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
L-838,417 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wird hauptsächlich für die Untersuchung von GABA A-Rezeptoren und deren Rolle bei Angst, Schmerz und anderen neurologischen Erkrankungen eingesetzt . Die Verbindung hat gezeigt, dass sie selektive anxiolytische Wirkungen hat, die hauptsächlich durch α2- und α3-Subtypen vermittelt werden, mit geringen sedativen oder amnestischen Wirkungen . In Tiermodellen für neuropathische Schmerzen wurde gezeigt, dass die Stabilisierung des Kaliumchlorid-Cotransporters 2 an neuronalen Membranen die durch L-838,417 induzierte Analgesie verstärken kann . Dies zeigt eine neuartige Strategie für die Analgesie bei pathologischem Schmerz durch kombinierte Ansteuerung der entsprechenden GABA A-Rezeptorsubtypen und Wiederherstellung der Chlorid-Homöostase .
Wirkmechanismus
L-838,417 wirkt als positiver allosterischer Modulator von GABA A-Rezeptoren und zielt dabei speziell auf die α2-, α3- und α5-Subtypen ab . Es verstärkt die inhibitorischen Wirkungen von GABA und führt zu anxiolytischen und analgetischen Wirkungen. Die Verbindung wirkt als partieller Agonist an diesen Subtypen, d. h. sie verstärkt die Reaktion des Rezeptors auf GABA, ohne den Rezeptor vollständig zu aktivieren . Diese selektive Modulation ermöglicht anxiolytische Wirkungen ohne die sedativen oder amnestischen Wirkungen, die typischerweise mit Benzodiazepinen verbunden sind .
Vergleich Mit ähnlichen Verbindungen
L-838,417 ist einzigartig in seiner selektiven Modulation von GABA A-Rezeptorsubtypen. Ähnliche Verbindungen sind SL-651,498 und TPA023, die ebenfalls auf GABA A-Rezeptoren abzielen, aber unterschiedliche Selektivitätsprofile und Wirksamkeit aufweisen . SL-651,498 ist ein weiterer Subtyp-selektiver GABA A-Modulator, während TPA023 ein positiver allosterischer Modulator mit geringer Wirksamkeit ist . Diese Verbindungen werden in präklinischen Modellen verwendet, um ihre Auswirkungen auf Schmerz, Angst und andere neurologische Erkrankungen zu untersuchen .
Eigenschaften
IUPAC Name |
7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUNOMMYOKHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432710 | |
Record name | L 838417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286456-42-6 | |
Record name | 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286456-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-838417 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 838417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-838417 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of L-838,417?
A1: L-838,417 exhibits selectivity for specific subtypes of the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system. [, , , ]
Q2: Which GABAA receptor subtypes are preferentially targeted by L-838,417?
A2: L-838,417 displays functional selectivity for GABAA receptors containing α2, α3, and α5 subunits. It exhibits partial agonist activity at these subtypes while acting as an antagonist at α1-containing GABAA receptors. [, , , , , ]
Q3: How does the binding of L-838,417 to GABAA receptors influence neuronal activity?
A3: As a positive allosteric modulator, L-838,417 potentiates the effects of GABA at its target GABAA receptor subtypes. This leads to enhanced chloride ion influx into neurons, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. [, , , , ]
Q4: What are the downstream consequences of modulating specific GABAA receptor subtypes?
A4: α1-containing GABAA receptors are primarily associated with sedation, while α2- and/or α3-containing receptors are implicated in mediating anxiolytic effects. The selectivity profile of L-838,417 for α2/α3 over α1 suggests a potential for anxiolysis with reduced sedation. [, , , , , ]
Q5: What is the significance of L-838,417’s selectivity profile in the context of anxiety disorders?
A5: Conventional benzodiazepines, while effective anxiolytics, often induce sedation and carry risks of dependence and abuse. L-838,417’s selective modulation of α2/α3-containing GABAA receptors suggests a potential for achieving anxiolysis with a reduced side effect profile, including reduced sedation and dependence liability. [, , , , , , , ]
Q6: What preclinical models have been used to investigate the anxiolytic potential of L-838,417?
A6: Studies have employed various rodent models to assess L-838,417’s efficacy in anxiety-like behaviors. These include the elevated plus maze, light-dark box, and the conditioned emotional response paradigm. [, , , , ]
Q7: Has L-838,417 shown efficacy in other preclinical models beyond anxiety?
A8: L-838,417 has demonstrated efficacy in preclinical models of pain, including inflammatory and neuropathic pain. It also shows potential in models of respiratory disturbances, such as those observed in Rett syndrome. [, , , , , ]
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of L-838,417?
A9: Studies in rodents have shown that L-838,417 is well-absorbed after intraperitoneal administration, but its oral bioavailability varies significantly between rats and mice. It exhibits moderate clearance in rats but is cleared at a much higher rate in mice. [, ]
Q9: How does the pharmacokinetic profile of L-838,417 influence its potential for clinical development?
A10: The interspecies variability in oral bioavailability observed with L-838,417 highlights the importance of optimizing its pharmacokinetic properties for potential clinical translation. Further investigation into its metabolic pathways and clearance mechanisms is crucial. [, , , ]
Q10: Have any toxicological concerns been identified with L-838,417?
A11: While preclinical studies suggest a potentially favorable safety profile for L-838,417 compared to conventional benzodiazepines, comprehensive toxicological evaluations are essential before clinical development. [, , , ]
Q11: What are the future directions for research on L-838,417?
A11: Future research should focus on:
- Optimizing its pharmacokinetic properties to enhance its suitability for clinical use. [, ]
- Conducting comprehensive preclinical safety and toxicology studies. [, ]
- Further elucidating the specific roles of α2 and α3 GABAA receptor subtypes in mediating its therapeutic effects in different disease models. [, , ]
- Exploring potential drug delivery strategies to enhance its targeting and efficacy. [, ]
Q12: What key questions remain unanswered regarding the therapeutic potential of L-838,417?
A12: Key unanswered questions include:
- Can the promising preclinical findings translate into clinical efficacy in patients with anxiety disorders or other conditions? [, ]
- What is the long-term safety profile of L-838,417, and does it hold a lower risk of dependence and abuse compared to conventional benzodiazepines? [, ]
- Can specific biomarkers be identified to predict treatment response or monitor potential adverse effects? [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.